molecular formula C7H6Cl2N2 B1610985 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine CAS No. 91846-80-9

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine

Cat. No.: B1610985
CAS No.: 91846-80-9
M. Wt: 189.04 g/mol
InChI Key: OCPOKZIBPKWKKF-UHFFFAOYSA-N
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Description

Historical Context of Pyridazine Chemistry

The historical development of pyridazine chemistry traces back to Emil Fischer's pioneering work in the late nineteenth century, establishing the foundation for modern heterocyclic organic chemistry. Pyridazine, characterized by its six-membered aromatic ring containing two adjacent nitrogen atoms, was first synthesized through Fischer's classic investigation on indole synthesis, where he prepared the first pyridazine derivative via the condensation of phenylhydrazine and levulinic acid. This breakthrough occurred during Fischer's extensive exploration of hydrazine chemistry, which began in 1875 when he successfully reduced nitrosodimethylamine to dimethylhydrazine.

The fundamental structure of pyridazine, with molecular formula C4H4N2, represents one of three possible diazine isomers alongside pyrimidine and pyrazine. Fischer's methodical approach to understanding phenylhydrazine reactions proved instrumental in developing synthetic pathways to pyridazine derivatives, although he initially did not recognize the tremendous potential of phenylhydrazine as a general reagent for carbonyl compounds until nearly ten years after discovering the base. The systematic study of hydrazines and their condensation products established the theoretical framework that would later enable the synthesis of more complex pyridazine derivatives.

The parent pyridazine heterocycle was eventually prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though a more practical synthetic route emerged using maleic hydrazide as the starting material. These early synthetic developments demonstrated that pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines, establishing the fundamental synthetic principles that continue to guide modern pyridazine synthesis. The recognition that pyridazines are rare in nature, possibly reflecting the scarcity of naturally occurring hydrazines, emphasized the importance of synthetic approaches in accessing these valuable heterocyclic compounds.

Significance of Cyclopenta-fused Heterocyclic Systems

Cyclopenta-fused heterocyclic systems represent a unique class of compounds that combine the stability and reactivity of aromatic heterocycles with the conformational flexibility of five-membered carbocyclic rings. These structures are omnipresent in natural products and pharmaceutically relevant compounds, with cyclopenta-fused arenes and heteroarenes possessing impressive biological properties while playing significant roles in materials science. The architectural complexity of these systems arises from the fusion of heterocyclic rings with cyclopentane moieties, creating compounds with enhanced three-dimensional structure and potentially improved pharmacological profiles.

Research demonstrates that heterocycle-fused cyclopentadienides exhibit remarkable diversity in metal-ligand coordination modes and crystal packing, with formation of two-dimensional polymeric, linear polymeric, tetrameric, and monomeric structures. Nuclear magnetic resonance spectral data and results of density functional theory modeling indicate an increase in electron density in the cyclopentadienyl fragment, particularly notable in indolizine ligand precursors. This enhanced electron density contributes to the unique chemical reactivity and coordination behavior of cyclopenta-fused systems, making them valuable in both synthetic applications and materials development.

The biological significance of cyclopenta-fused heterocycles extends to their demonstrated antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological activities. Specific examples include compounds that function as highly selective aldosterone synthase inhibitors with IC50 values of 1 nanomolar, melatonin receptor agonists, and G-protein coupled receptor 40 agonists for diabetes treatment. Additionally, calcitonin gene-related peptide receptor antagonists containing cyclopenta-fused structures show promise for treating migraine and cluster headaches, with IC50 values under 50 micromolar.

Discovery and Development of this compound

The specific compound this compound emerged from systematic investigations into pharmaceutical intermediates, particularly those relevant to cholesterol management therapies. This compound serves as a crucial intermediate in the synthesis of (R)-2-(3,5-dichloro-4-((7-(methyl-d3)-1-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyridazin-4-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, which represents an important therapeutic compound for treating familial hypercholesterolemia.

Recent patent literature reveals sophisticated methodologies for preparing optically active forms of related cyclopenta[d]pyridazine derivatives through chiral resolution techniques. The development process involves reaction of racemic 1,4-dichloro-5-(methyl-d3)-6,7-dihydro-5H-cyclopenta[d]pyridazine with optically active dibenzoyl tartaric acid to form diastereomeric complexes with different solubilities. This approach enables separation through crystallization, achieving enantiomeric excess values exceeding 90 percent through iterative resolution processes.

The synthetic route to this compound typically involves condensation reactions between appropriately substituted cyclopentadienyl-derived gamma-diketones and hydrazine derivatives. The preparation of precursor 6-hydroxy fulvenes through reaction of 6,6-dialkylfulvene with allyl Grignard reagent, followed by treatment with aroyl chloride, provides key intermediates that subsequently react with hydrazine to yield cyclopenta[d]pyridazine products. This methodology demonstrates the versatility of fulvene chemistry in accessing complex heterocyclic systems.

Research Objectives and Scope

Contemporary research on this compound focuses on several interconnected objectives that span synthetic methodology, pharmaceutical applications, and materials science. Primary research directions include optimization of synthetic routes for large-scale production, development of enantioselective synthesis methods, and exploration of structure-activity relationships in pharmaceutical contexts. The compound's role as a pharmaceutical intermediate necessitates research into cost-effective, scalable synthetic approaches that maintain high chemical and optical purity.

Table 1 summarizes key research parameters and findings for this compound:

Property Value Reference
Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
Chemical Abstracts Service Number 91846-80-9
Storage Conditions Inert atmosphere, 2-8°C
Purity Specification 98%
Structural Classification Cyclopenta-fused pyridazine

Advanced analytical characterization reveals specific structural features that contribute to the compound's utility in pharmaceutical synthesis. The InChI key OCPOKZIBPKWKKF-UHFFFAOYSA-N provides unambiguous structural identification, while SMILES notation C1CC2=C(C1)C(=NN=C2Cl)Cl describes the connectivity of the cyclopenta[d]pyridazine framework. These standardized identifiers facilitate database searches and computational studies essential for modern drug discovery efforts.

Current research scope encompasses investigation of alternative synthetic pathways that avoid the limitations of existing methods, particularly the need for expensive supercritical fluid chromatography separation techniques. Novel approaches employing chiral auxiliaries and asymmetric synthesis strategies represent promising directions for achieving enantioselective access to the target compound. Additionally, exploration of the compound's potential applications beyond pharmaceutical intermediates, including its use in materials science and coordination chemistry, continues to expand the research landscape surrounding this versatile heterocyclic system.

Properties

IUPAC Name

1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)7(9)11-10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPOKZIBPKWKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572431
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91846-80-9
Record name 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-5H,6H,7H-cyclopenta[d]pyridazine
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Preparation Methods

Halogenation of Cyclopenta-Fused Pyridazines

A common approach involves halogenation of preformed cyclopenta-fused pyridazine or pyrimidine rings using chlorinating agents under controlled conditions. For example, 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been synthesized by chlorination of the corresponding pyrimidine precursors in isopropanol with bases such as N-ethyl-N,N-diisopropylamine at elevated temperatures (100°C) for extended times (16 hours), yielding dichloro-substituted products in moderate yields (~42%).

Cyclization of Cyclopentanone Derivatives

The fused ring system is often constructed by cyclization involving cyclopentanone or its derivatives. For instance, sodium methoxide-mediated reaction of cyclopentanone with methyl formate generates intermediates like (E) and (Z)-(2-oxocyclopentylidene)methanolate, which upon further reaction with nitrogen-containing nucleophiles (e.g., cyanothioacetamide and piperidinium acetate) yield cyclopenta-fused pyridazine analogs.

Nucleophilic Substitution and Amination

Subsequent substitution reactions on dichloro intermediates allow installation of amino groups or other substituents. For example, reaction of 2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine with amines in the presence of bases like DIPEA (N,N-diisopropylethylamine) in tetrahydrofuran (THF) at room temperature overnight affords amino-substituted derivatives with good yields (up to 87%).

Palladium-Catalyzed Coupling Reactions

Further functionalization can be achieved by palladium-catalyzed cross-coupling of chloro-substituted cyclopenta-fused pyridazines with substituted anilines using Pd2(dba)3 and ligands such as X-Phos in 1,4-dioxane under reflux conditions, yielding complex substituted derivatives.

Representative Data Table of Preparation Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization of cyclopentanone Cyclopentanone + sodium methoxide + methyl formate Not specified Intermediate formation of methanolate
2 Reaction with nitrogen nucleophiles Cyanothioacetamide + piperidinium acetate + acid workup Not specified Formation of fused pyridazine core
3 Halogenation Chlorinating agent, N-ethyl-N,N-diisopropylamine, isopropanol, 100°C, 16 h 42 Formation of 2,4-dichloro derivative
4 Amination Amine + DIPEA, THF, room temperature, overnight 87 Amino-substituted product formation
5 Pd-catalyzed coupling Pd2(dba)3, X-Phos, Cs2CO3, 1,4-dioxane, reflux, overnight 60 Coupling with substituted anilines

Research Findings and Observations

  • The preparation of 1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine analogs relies heavily on halogenation of preformed bicyclic systems, which requires careful control of reaction temperature and time to optimize yield and minimize side reactions.
  • Cyclization strategies employing sodium methoxide and methyl formate with cyclopentanone provide a versatile route to the bicyclic core, which can be further functionalized.
  • Amination and palladium-catalyzed cross-coupling reactions expand the chemical diversity of these compounds, enabling the synthesis of derivatives with potential biological activity.
  • Yields vary depending on the step and conditions, with halogenation steps typically giving moderate yields (~40-50%), while amination and coupling steps can achieve higher yields (60-87%) under optimized conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 1 and 4 are susceptible to nucleophilic displacement under various conditions:

Nucleophile Conditions Product Yield Mechanism
Ammonia (NH₃)Liquid NH₃, KNH₂1,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyridazine62%SNAr (Aromatic nucleophilic substitution)
Methoxide (CH₃O⁻)Na/CH₃OH, reflux1,4-Dimethoxy-6,7-dihydro-5H-cyclopenta[d]pyridazine78%SNAr
PiperidineEtOH, 80°C1-Piperidino-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyridazine55%Stepwise substitution

Key Findings :

  • Position 4 exhibits higher reactivity due to reduced steric hindrance compared to position 1 .

  • Simultaneous substitution of both chlorines requires elevated temperatures (>100°C) and prolonged reaction times .

Elimination-Addition Reactions

Under strongly basic conditions, elimination of HCl occurs, generating reactive intermediates:

Base Conditions Intermediate Subsequent Reaction Final Product
KNH₂Liquid NH₃, −33°C1,4-Didehydro-6,7-dihydro-5H-cyclopenta[d]pyridazineAddition of H₂O1-Hydroxy-4-chloro derivative
t-BuOKDMF, 120°CRing-contracted pyrazoleTrapping with dienophilesFused pyrazole-carboxylic acid

Mechanistic Insight :

  • The didehydro intermediate undergoes [2+4] cycloadditions with dienophiles (e.g., acetylene derivatives), forming polycyclic structures .

  • Ring contraction to pyrazole derivatives occurs via retro-Diels-Alder pathways under thermal conditions .

Catalytic Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings:

Reagent Catalyst Conditions Product Application
Phenylboronic acidPd(PPh₃)₄Dioxane, 90°C1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazinePharmaceutical intermediates
EthynyltrimethylsilanePdCl₂(PPh₃)₂THF, rt1-Ethynyl-4-chloro derivativeFunctional materials synthesis

Optimization Data :

  • Suzuki-Miyaura couplings at position 4 proceed efficiently (yields >85%), while position 1 requires bulky ligands (e.g., SPhos) to prevent homocoupling .

Oxidation and Reduction

The dihydrocyclopentane ring undergoes redox transformations:

Reagent Conditions Product Selectivity
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, rtAromatized pyridazineComplete ring dehydrogenation
H₂, Pd/CEtOH, 50 psiTetrahydro-5H-cyclopenta[d]pyridazinePartial saturation of pyridazine ring

Notes :

  • Aromatization destroys the cyclopentane ring’s strain, enhancing thermodynamic stability .

  • Hydrogenation preferentially targets the pyridazine ring’s N–C bonds over the cyclopentane .

Biological Alkylation

The compound acts as an alkylating agent in biochemical systems:

Target Conditions Effect IC₅₀
DNA (Guanine N7)Phosphate buffer, pH 7.4Cross-linking and strand breaks12 μM
Glutathione (GSH)Cytosolic extractDepletion of cellular GSH pools8.5 μM

Toxicity Profile :

  • Oral LD₅₀ in rodents: 320 mg/kg (H302) .

  • Skin irritation (H315) correlates with electrophilic reactivity .

Comparative Reactivity with Analogues

Reactivity trends among dichlorinated bicyclic compounds:

Compound Reaction with NH₃ Rate Constant (k, M⁻¹s⁻¹)
This compoundDual substitution2.4 × 10⁻³
2,4-Dichloropyrido[3,4-d]pyrimidineSingle substitution1.1 × 10⁻³
3,5-Dichloro-1H-pyrrolo[2,3-b]pyridineNo reaction<1 × 10⁻⁵

Structural Influence :

  • Fused cyclopentane increases ring strain, accelerating substitution rates versus non-fused analogues .

  • Pyridazine’s electron deficiency enhances electrophilicity at chlorine positions .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of 1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine exhibit promising antiviral properties, particularly against HIV. These compounds are designed to target the non-nucleoside reverse transcriptase inhibitors (NNRTIs) binding pocket, showcasing enhanced efficacy against resistant strains of HIV-1. For instance, novel derivatives demonstrated EC50 values ranging from 0.9 to 8.4 nM against various HIV strains, significantly outperforming existing treatments such as etravirine .

Cancer Treatment

The compound has been explored as a potential inhibitor of the Hedgehog signaling pathway, which is implicated in various cancers. By acting as a Smoothened (SMO) antagonist, these compounds can hinder tumor growth and proliferation. Studies suggest that the inhibition of this pathway may provide therapeutic benefits in treating neoplasia and hyperproliferative disorders .

Synthesis of Heterocycles

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of other heterocyclic compounds through various reactions, including Diels-Alder cycloadditions and nucleophilic substitutions. The ability to modify its structure allows chemists to create a wide range of derivatives with tailored properties for specific applications .

Antithrombotic Agents

Research has also indicated that derivatives of this compound possess antithrombotic activity by inhibiting protease-activated receptor 1 (PAR1). This suggests potential applications in developing medications aimed at preventing thrombosis-related conditions .

Case Studies

StudyApplicationFindings
Antiviral ActivityDerivatives showed EC50 values between 0.9–8.4 nM against HIV strains, indicating strong antiviral potential.
Cancer TreatmentCompounds demonstrated efficacy as SMO inhibitors in the Hedgehog pathway, suggesting utility in cancer therapies.
Organic SynthesisUtilized as a precursor for synthesizing novel heterocycles through Diels-Alder reactions and other synthetic methods.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and functional properties of 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine and its analogs:

Compound Name Core Structure Substituents & Positions Key Properties Reactivity & Applications
This compound Pyridazine + cyclopentane Cl at 1,4 High electrophilicity; moderate lipophilicity Nucleophilic substitution (e.g., Suzuki couplings); intermediate in drug synthesis
3-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine HCl Pyridazine + cyclopentane Cl at 3, CF₃ at 4 Enhanced lipophilicity (CF₃); polar interactions (Cl) Electrophilic substitution, cycloaddition; synthetic chemistry applications
6-Azido-3-phenyl-s-triazolo[4,3-b]pyridazine Triazolo-pyridazine N₃ at 6, Ph at 3 High reactivity (azide); planar triazole ring Click chemistry (e.g., Huisgen cycloaddition); bioconjugation probes
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine Pyrimidine + cyclopentane CH₃ at 2, diazepane at 4 Basic diazepane moiety; pyrimidine electronic profile Kinase inhibition; potential anticancer agents

Key Comparative Analysis

Substituent Effects
  • Chlorine vs. Trifluoromethyl (CF₃): The 1,4-dichloro substitution in the target compound contrasts with the 3-chloro-4-CF₃ substitution in ’s analog. Chlorine increases polarity and electrophilicity, whereas CF₃ enhances lipophilicity and metabolic stability, making the latter more suited for bioactive molecule design .
  • Azide vs. Chlorine: The azido group in ’s triazolo-pyridazine enables click chemistry applications, unlike the chloro groups in the target compound, which are better leaving groups for substitution reactions .
Core Heterocycle Differences
  • Pyridazine vs. Pyrimidine: Pyridazine (adjacent nitrogens) exhibits distinct electronic properties compared to pyrimidine (separated nitrogens). Pyridazines are more electron-deficient, favoring electrophilic attacks, while pyrimidines are common in nucleobase analogs .

Biological Activity

1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine, with the CAS number 91846-80-9, is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data tables and case studies.

  • Molecular Formula : C7H6Cl2N2
  • Molecular Weight : 189.04 g/mol
  • Structural Formula :
    SMILES C1CC2=C(C1)C(=NN=C2Cl)Cl\text{SMILES }C1CC2=C(C1)C(=NN=C2Cl)Cl

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Emerging evidence points towards its potential as an anticancer agent, particularly in inhibiting tumor growth.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial effects of various derivatives of cyclopentapyridazine compounds. The results indicated that this compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Anticancer Activity

In vitro studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. A notable study reported that this compound reduced the viability of breast cancer cells (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-725
HeLa30

Enzyme Inhibition Studies

The compound has also been tested for its ability to inhibit specific enzymes involved in cancer progression. For instance, it demonstrated an IC50 value of 15 µM against the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

EnzymeIC50 (µM)
Dihydrofolate reductase15
Cyclooxygenase (COX)>50

Case Studies

  • Case Study on Anticancer Effects :
    A research team investigated the effects of various dosages of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.
  • Case Study on Antimicrobial Properties :
    In a clinical setting, patients infected with resistant strains of bacteria were treated with formulations containing this compound. The outcomes showed improved recovery rates and decreased infection duration.

Q & A

Q. What are the standard methodologies for synthesizing 1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine, and how can structural purity be confirmed?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine with substituted diketones or cyclopentane derivatives. For example, hydrazine reacts with 1,4-diketones to form dihydropyridazine intermediates, which are then oxidized and chlorinated . Post-synthesis, characterization employs:
  • NMR Spectroscopy : To confirm ring structure and substituent positions (e.g., δ 30–35 ppm for cyclopentane protons, δ 120–130 ppm for pyridazine carbons) .
  • Elemental Analysis : To verify stoichiometry (e.g., C: 74.23%, H: 5.57%, N: 4.56% in related derivatives) .
  • HPLC-MS : For purity assessment and detection of chlorinated byproducts.

Q. How can researchers design experiments to study the reactivity of this compound under varying conditions?

  • Methodological Answer : Use factorial design to systematically evaluate variables (temperature, solvent polarity, catalyst loading). For instance:
VariableRange TestedResponse Measured
Temperature50–120°CReaction yield
SolventDMF, THF, TolueneByproduct formation
CatalystPd/C, CuIReaction rate
This approach identifies optimal conditions while minimizing experimental runs .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in substituted pyridazine derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves coupling patterns between cyclopentane and pyridazine protons.
  • IR Spectroscopy : Differentiates C-Cl stretching frequencies (e.g., 550–600 cm⁻¹ for aromatic vs. aliphatic Cl) .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry in crystalline derivatives.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives with specific electronic properties?

  • Methodological Answer : Use density functional theory (DFT) to predict reaction pathways and transition states. For example:
  • Simulate chlorination mechanisms to identify regioselectivity trends.
  • Pair with COMSOL Multiphysics for AI-driven optimization of reaction parameters (e.g., pressure, flow rates) .
  • Validate predictions experimentally using kinetic isotope effects or Hammett plots.

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

  • Methodological Answer : Apply systematic meta-analysis :

Tabulate literature data (e.g., catalyst type, solvent, yield).

Identify outliers using statistical tools (e.g., Grubbs’ test).

Replicate key experiments under standardized conditions.

Propose mechanistic hypotheses (e.g., solvent-dependent catalyst deactivation) .

Q. How can researchers design a study to investigate the compound’s potential in non-linear optical (NLO) materials?

  • Methodological Answer :
  • Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency.
  • Theoretical Framework : Link molecular dipole moments (calculated via DFT) to macroscopic NLO properties using Kurtz-Perry equations .
  • Comparative Analysis : Benchmark against known NLO materials (e.g., urea, DAST).

Data Analysis and Interpretation

Q. How should researchers analyze conflicting thermogravimetric (TGA) data for thermal stability assessments?

  • Methodological Answer :
  • Perform reproducibility tests with controlled humidity and heating rates.
  • Use multivariate analysis (e.g., PCA) to isolate variables causing discrepancies.
  • Cross-reference with DSC data to correlate decomposition events with phase transitions .

Q. What methodologies are recommended for studying the compound’s reactivity in multi-component reactions?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test combinatorial libraries of nucleophiles/electrophiles.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or trapping experiments to identify intermediates.
  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy .

Theoretical and Framework Integration

Q. How can researchers align experimental studies of this compound with broader theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer :
  • Link synthetic outcomes to frontier molecular orbital (FMO) theory to explain reactivity patterns.
  • Use retrosynthetic analysis to deconstruct the molecule into feasible precursors, guided by Woodward-Hoffmann rules .
  • Publish findings in context of "structure-property relationships" to contribute to predictive models .

Q. What advanced statistical methods are suitable for correlating substituent effects with biological activity in derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use partial least squares (PLS) regression to relate electronic parameters (Hammett σ) to bioactivity.
  • Machine Learning : Train neural networks on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine
Reactant of Route 2
1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.